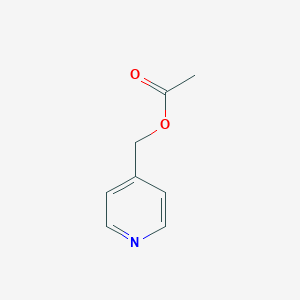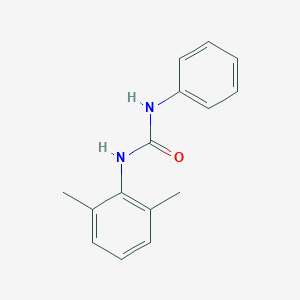
1-(2,6-Dimethylphenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3-phenylurea, also known as DPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is a urea derivative that has a phenyl group attached to the nitrogen atom.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-phenylurea is not fully understood. However, studies have shown that 1-(2,6-Dimethylphenyl)-3-phenylurea inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(2,6-Dimethylphenyl)-3-phenylurea has also been found to disrupt the cell cycle of cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
1-(2,6-Dimethylphenyl)-3-phenylurea has been found to have a wide range of biochemical and physiological effects. In cancer cells, 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In plants, 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to inhibit the activity of certain enzymes that are involved in the synthesis of amino acids, leading to plant death. In material science, 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to enhance the mechanical properties of certain materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,6-Dimethylphenyl)-3-phenylurea in lab experiments is its high purity and stability. 1-(2,6-Dimethylphenyl)-3-phenylurea is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1-(2,6-Dimethylphenyl)-3-phenylurea is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for 1-(2,6-Dimethylphenyl)-3-phenylurea research. One area of research is the development of novel materials using 1-(2,6-Dimethylphenyl)-3-phenylurea as a building block. Another area of research is the investigation of 1-(2,6-Dimethylphenyl)-3-phenylurea as a potential anti-tumor agent. Additionally, more studies are needed to fully understand the mechanism of action of 1-(2,6-Dimethylphenyl)-3-phenylurea and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,6-Dimethylphenyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to have herbicidal properties, anti-tumor activity, and has been used as a building block in the synthesis of novel materials. While the mechanism of action of 1-(2,6-Dimethylphenyl)-3-phenylurea is not fully understood, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(2,6-Dimethylphenyl)-3-phenylurea has a wide range of biochemical and physiological effects and is relatively easy to synthesize, making it readily available for research purposes. There are several future directions for 1-(2,6-Dimethylphenyl)-3-phenylurea research, including the development of novel materials and the investigation of 1-(2,6-Dimethylphenyl)-3-phenylurea as a potential anti-tumor agent.
Métodos De Síntesis
The synthesis of 1-(2,6-Dimethylphenyl)-3-phenylurea involves the reaction of 2,6-dimethylaniline and phenylisocyanate in the presence of a catalyst such as triethylamine. The reaction yields 1-(2,6-Dimethylphenyl)-3-phenylurea as a white crystalline solid. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-3-phenylurea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 1-(2,6-Dimethylphenyl)-3-phenylurea has been found to have herbicidal properties and can be used as a selective herbicide. In medicine, 1-(2,6-Dimethylphenyl)-3-phenylurea has been investigated for its potential as an anti-tumor agent. In material science, 1-(2,6-Dimethylphenyl)-3-phenylurea has been used as a building block in the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
13262-44-7 |
|---|---|
Nombre del producto |
1-(2,6-Dimethylphenyl)-3-phenylurea |
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H16N2O/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17,18) |
Clave InChI |
KQUIMGLCJSOHFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



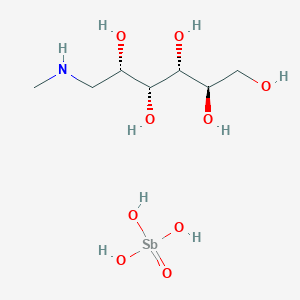
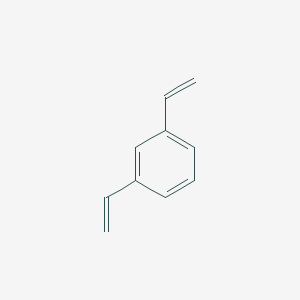

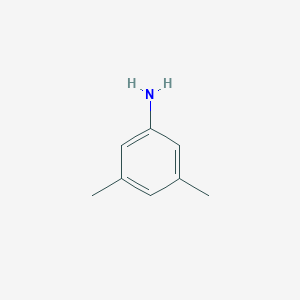
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
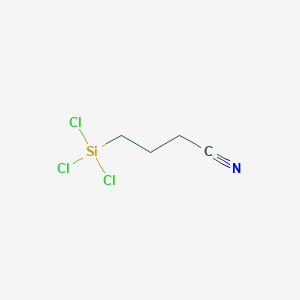
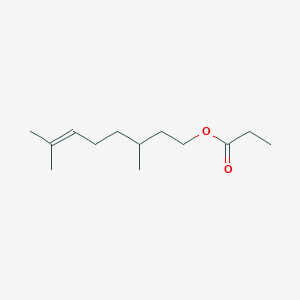
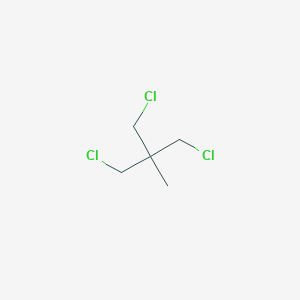
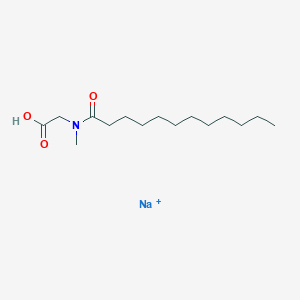
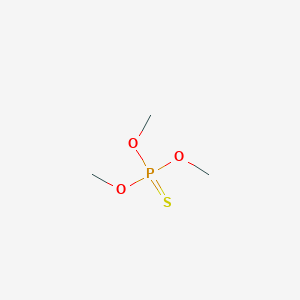
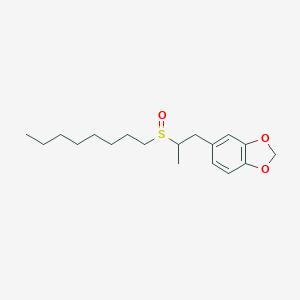
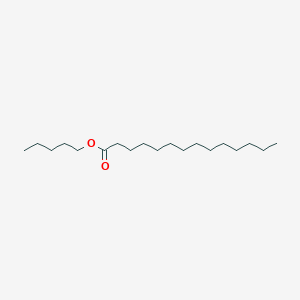
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)
